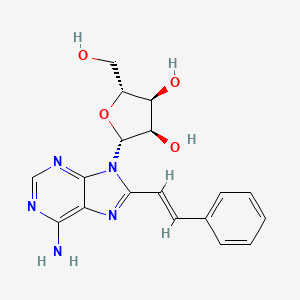
(2R,3R,4S,5R)-2-(6-Amino-8-((E)-styryl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4S,5R)-2-(6-Amino-8-((E)-styryl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs. These compounds are characterized by their ability to mimic the structure of natural nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This particular compound features a purine base with a styryl group and a tetrahydrofuran ring, making it a unique and potentially valuable molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the tetrahydrofuran ring. Common synthetic routes may include:
Formation of the Purine Base: This step involves the construction of the purine ring system, often starting from simpler precursors such as formamide and glycine.
Styryl Group Introduction: The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with the purine base under palladium-catalyzed conditions.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring can be synthesized through a cyclization reaction, often involving the use of protecting groups to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The styryl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted purine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a nucleoside analog, it can be used to study DNA and RNA synthesis and function.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Use in the development of new materials or as a precursor for other valuable compounds.
作用機序
The mechanism of action of this compound would depend on its specific application. As a nucleoside analog, it may exert its effects by:
Incorporation into Nucleic Acids: Mimicking natural nucleosides and being incorporated into DNA or RNA, leading to chain termination or mutations.
Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
Signal Transduction: Interfering with cellular signaling pathways by binding to specific receptors or proteins.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
This compound is unique due to its specific structural features, such as the styryl group and the tetrahydrofuran ring, which may confer distinct biological activities and chemical reactivity compared to other nucleoside analogs.
特性
分子式 |
C18H19N5O4 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-amino-8-[(E)-2-phenylethenyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H19N5O4/c19-16-13-17(21-9-20-16)23(18-15(26)14(25)11(8-24)27-18)12(22-13)7-6-10-4-2-1-3-5-10/h1-7,9,11,14-15,18,24-26H,8H2,(H2,19,20,21)/b7-6+/t11-,14-,15-,18-/m1/s1 |
InChIキー |
DAEQZRXRIPKCPU-HGBQRMJASA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


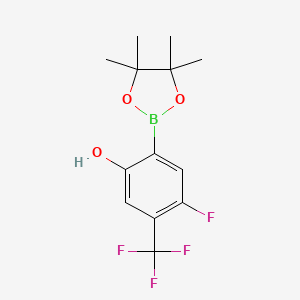
![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
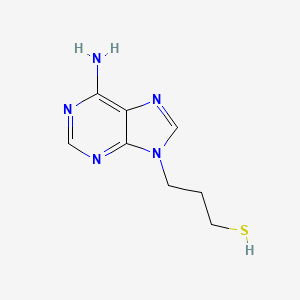
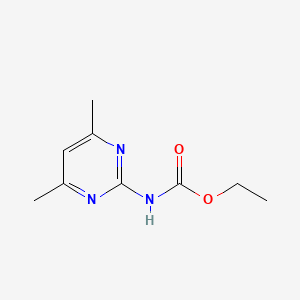
![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
![tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15218266.png)
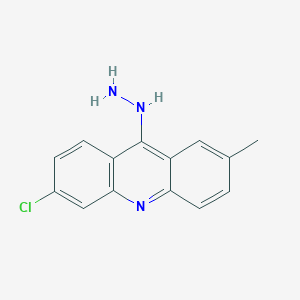
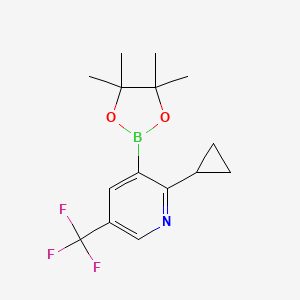
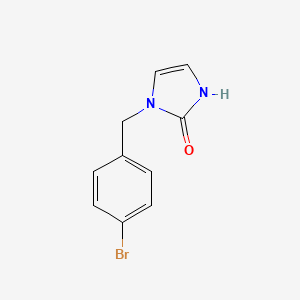

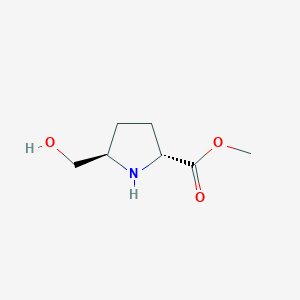
![[6-(Octylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B15218326.png)
